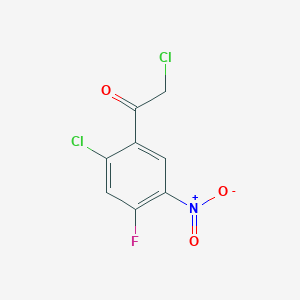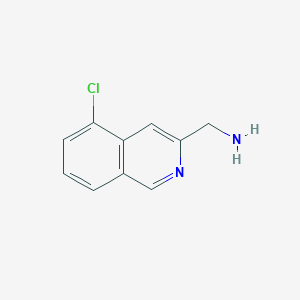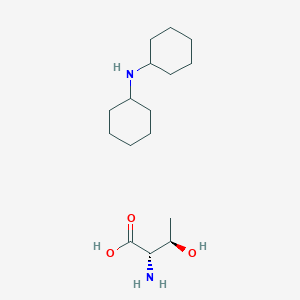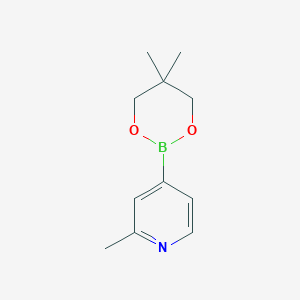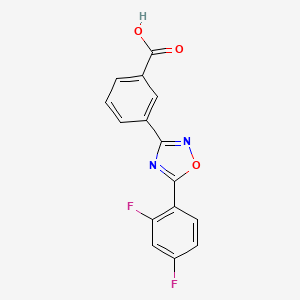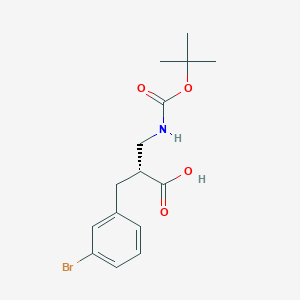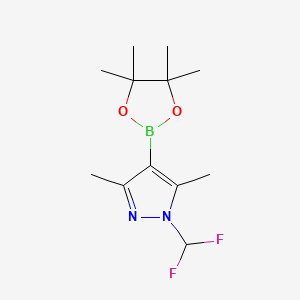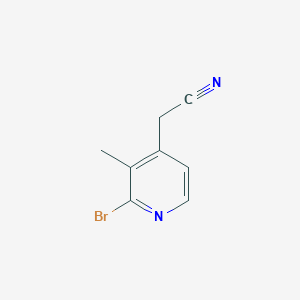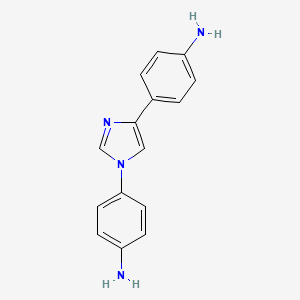
N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide is a complex organic compound that features a unique combination of functional groups, including an azocane ring, a trifluoromethyl group, and a nicotinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide typically involves multiple steps, starting with the preparation of the azocane ring and the trifluoromethyl phenyl intermediate. The azocane ring can be synthesized through a cyclization reaction of a suitable linear precursor under basic conditions. The trifluoromethyl phenyl intermediate is often prepared via electrophilic aromatic substitution reactions using trifluoromethylating agents.
The final step involves the coupling of the azocane and trifluoromethyl phenyl intermediates with nicotinamide through a carbamothioylation reaction. This step requires the use of a suitable thiocarbamoylating agent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent and high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide can be compared with other similar compounds, such as:
2-(Azocan-1-yl)ethan-1-amine: This compound features a similar azocane ring but lacks the trifluoromethyl and nicotinamide groups.
1-(Azocan-1-yl)-2,2,2-trifluoroethan-1-one: This compound contains the trifluoromethyl group but differs in the overall structure and functional groups.
Azocan-1-yl(phenyl)methanone: This compound has a similar azocane ring and phenyl group but lacks the trifluoromethyl and nicotinamide groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Propriétés
Formule moléculaire |
C21H23F3N4OS |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
N-[[2-(azocan-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H23F3N4OS/c22-21(23,24)16-8-9-18(28-11-4-2-1-3-5-12-28)17(13-16)26-20(30)27-19(29)15-7-6-10-25-14-15/h6-10,13-14H,1-5,11-12H2,(H2,26,27,29,30) |
Clé InChI |
NXCSUUUCQMXUSD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CCC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12951265.png)
![1-[2-(Propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12951272.png)
